molecular formula C5H11ClO2S B2946532 1-Chloromethanesulfonyl-2-methyl-propane CAS No. 1728-93-4

1-Chloromethanesulfonyl-2-methyl-propane

Cat. No.: B2946532
CAS No.: 1728-93-4
M. Wt: 170.65
InChI Key: XOIMWYOWONPYGP-UHFFFAOYSA-N
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Description

1-Chloromethanesulfonyl-2-methyl-propane is an organic compound with the molecular formula C5H11ClO2S. It is a chlorinated sulfonyl derivative of propane, characterized by the presence of a chloromethyl group and a methanesulfonyl group attached to a propane backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloromethanesulfonyl-2-methyl-propane can be synthesized through several methods. One common approach involves the chlorination of methanesulfonyl-2-methyl-propane under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloromethanesulfonyl-2-methyl-propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Sulfonyl derivatives such as sulfonamides, sulfonates, and sulfides.

    Reduction: Sulfide derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

1-Chloromethanesulfonyl-2-methyl-propane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-chloromethanesulfonyl-2-methyl-propane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the sulfonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Uniqueness: 1-Chloromethanesulfonyl-2-methyl-propane is unique due to the presence of both chloromethyl and sulfonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs .

Properties

IUPAC Name

1-(chloromethylsulfonyl)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-5(2)3-9(7,8)4-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIMWYOWONPYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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